BenchChemオンラインストアへようこそ!

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Stereochemistry Chiral building block Enantioselective synthesis

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate (CAS 2135332-96-4) is a synthetic fluorinated benzoate ester incorporating a 3-methylpiperazine moiety at the 4-position of a 2,5-difluorophenyl ring. The compound has a molecular formula of C₁₃H₁₆F₂N₂O₂, a molecular weight of 270.27 g/mol, and a reported purity of 98% from commercial suppliers.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.27 g/mol
Cat. No. B13055600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate
Molecular FormulaC13H16F2N2O2
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F
InChIInChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3
InChIKeySPRJRPVDXJBMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate (CAS 2135332-96-4): Structural and Physicochemical Baseline for Scientific Procurement


Methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate (CAS 2135332-96-4) is a synthetic fluorinated benzoate ester incorporating a 3-methylpiperazine moiety at the 4-position of a 2,5-difluorophenyl ring . The compound has a molecular formula of C₁₃H₁₆F₂N₂O₂, a molecular weight of 270.27 g/mol, and a reported purity of 98% from commercial suppliers . Its computed physicochemical properties include an XLogP3 of approximately 1.9, a topological polar surface area (TPSA) of 41.57 Ų, and one hydrogen bond donor . The defining structural feature is the methyl substitution at the 3-position of the piperazine ring, which introduces a stereogenic center absent in the commonly available 4-methylpiperazine regioisomer .

Why Generic Substitution Fails for Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate: The Piperazine Regioisomer Problem


Methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate cannot be freely interchanged with its closest commercially available analog, methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 1858251-84-9), despite sharing an identical molecular formula (C₁₃H₁₆F₂N₂O₂) and molecular weight (270.27 g/mol) . The 3-methylpiperazine substituent introduces a chiral center at the piperazine ring, generating a stereogenic environment that can yield distinct pharmacological profiles via enantioselective target engagement relative to the achiral 4-methylpiperazine regioisomer . Extensive structure–activity relationship (SAR) literature on piperazine-containing bioactive molecules demonstrates that the position of N-alkyl substitution on the piperazine ring profoundly alters receptor subtype selectivity, metabolic stability, and off-target liabilities—making regioisomeric substitution a non-trivial variable in any structure-based procurement or screening cascade [1].

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Chirality: 3-Methylpiperazine vs. 4-Methylpiperazine Substitution

The target compound contains a 3-methylpiperazine moiety, which introduces a stereogenic center at the 3-position of the piperazine ring. Its closest regioisomer, methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 1858251-84-9), carries the methyl group at the 4-position and is achiral. This structural difference means the 3-methyl analog exists as a pair of enantiomers (or can be resolved into single enantiomers), while the 4-methyl analog does not . The presence of a chiral center provides an additional dimension of molecular diversity for enantioselective target engagement—a parameter absent in the achiral comparator [1].

Stereochemistry Chiral building block Enantioselective synthesis

Fluorine Count and Metabolic Stability: 2,5-Difluoro vs. Non-Fluorinated Benzoate Core

The target compound incorporates two fluorine atoms at the 2- and 5-positions of the benzoate ring. In contrast, methyl 4-(3-methylpiperazin-1-yl)benzoate (CAS 1131622-65-5) lacks any fluorine substitution on the aromatic ring . The molecular weights differ correspondingly: 270.27 g/mol (difluoro) vs. 234.29 g/mol (non-fluorinated). The 2,5-difluoro substitution pattern is expected to block cytochrome P450-mediated oxidative metabolism at both the 2- and 5-positions, a well-established SAR principle for fluorinated aromatics in medicinal chemistry [1]. The non-fluorinated comparator lacks this metabolic shielding, making it susceptible to hydroxylation at multiple ring positions.

Metabolic stability Fluorine chemistry Oxidative metabolism

Ester vs. Amide Connectivity: Hydrolytic Stability and Reactivity Differentiation

The target compound features a methyl ester linkage connecting the 2,5-difluorophenyl ring to the carbonyl, whereas a related structural analog, 1-(2,5-difluorobenzoyl)-3-methylpiperazine (CAS 1240564-77-5), contains a direct amide bond between the 2,5-difluorophenyl and piperazine moieties . The ester functional group provides a tractable handle for hydrolysis to the corresponding carboxylic acid (a common prodrug or active metabolite strategy) or for transesterification to diversify the ester moiety. The amide analog lacks this facile hydrolytic release pathway and presents different hydrogen-bonding capacity (ester: H-bond acceptor only; amide: both donor and acceptor) [1].

Prodrug design Hydrolytic stability Functional group interconversion

Computed Lipophilicity (XLogP3) and TPSA: Physicochemical Property Differentiation

Computed physicochemical properties provide a quantitative basis for distinguishing the target compound from its closest analogs. The target compound has an XLogP3 of 1.9, a TPSA of 41.57 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . The non-fluorinated analog, methyl 4-(3-methylpiperazin-1-yl)benzoate (MW 234.29), has a higher predicted lipophilicity due to the absence of electronegative fluorine atoms that reduce logP . The difluoro substitution lowers logP relative to non-fluorinated analogs while simultaneously increasing molecular weight—a combination that can favorably adjust ligand efficiency indices (LE, LLE) in hit triage [1].

ADME prediction Lipophilicity Drug-likeness

Best-Fit Research and Industrial Application Scenarios for Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate


Chiral Fragment Library Design and Enantioselective Screening Campaigns

The 3-methylpiperazine substituent introduces a stereogenic center, enabling procurement of this compound as part of a chiral fragment or building block library [1]. Unlike the achiral 4-methylpiperazine regioisomer—which provides only a single molecular entity—the 3-methyl analog can be screened as a racemate initially and subsequently resolved into enantiomers upon hit identification, effectively doubling the chemical diversity accessible from a single scaffold. This makes it particularly valuable for fragment-based drug discovery (FBDD) programs targeting enzymes or receptors with chiral binding pockets .

Fluorinated Probe Synthesis for Metabolic Stability Optimization

The 2,5-difluoro substitution pattern blocks two potential sites of cytochrome P450-mediated oxidative metabolism, a well-validated strategy for improving metabolic stability in lead optimization [1]. This compound serves as a direct building block for synthesizing fluorinated analog series where metabolic soft-spot shielding is required without introducing additional synthetic steps for late-stage fluorination. The non-fluorinated comparator (methyl 4-(3-methylpiperazin-1-yl)benzoate) lacks this built-in metabolic shield, making the difluoro compound the procurement-preferred starting point for stability-focused SAR exploration .

Ester-Containing Prodrug and Bioconjugation Linker Constructs

The methyl ester functionality provides a hydrolytically cleavable handle suitable for prodrug strategies (esterase-mediated release of the carboxylic acid) or for use as a linker attachment point in targeted protein degradation (PROTAC) and antibody–drug conjugate (ADC) constructs [1]. The amide analog (1-(2,5-difluorobenzoyl)-3-methylpiperazine) lacks this cleavable ester and is metabolically more stable, making it unsuitable for hydrolysis-dependent release applications. The ester-containing target compound is therefore the preferred procurement choice for programs requiring a cleavable functional handle .

CNS Drug Discovery Screening with Balanced Physicochemical Properties

With a computed XLogP3 of 1.9 and TPSA of 41.57 Ų, the target compound resides within favorable CNS drug-like chemical space (typically XLogP 1–4, TPSA < 70 Ų for blood–brain barrier penetration) [1]. This property profile, combined with its modest molecular weight (270.27 g/mol) and limited rotatable bonds (2), positions it as an attractive entry point for CNS-targeted screening libraries, particularly for GPCR or ion channel targets where piperazine-containing ligands have established precedent .

Quote Request

Request a Quote for Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.